molecular formula C11H14N4O B13213897 1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13213897
M. Wt: 218.26 g/mol
InChI Key: YOIATAWRVADFOB-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Aminopyridine Group: The aminopyridine group can be introduced via a nucleophilic substitution reaction, where the pyrazolone core reacts with 4-chloropyridine in the presence of a base.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazolone core to a pyrazolidine derivative.

    Substitution: The aminopyridine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the pyrazolone core.

    Reduction: Pyrazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aminopyridine group.

Scientific Research Applications

1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds with active site residues, while the pyrazolone core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-Aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

1-(4-Aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with molecular targets, potentially leading to different biological activities compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)-5-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-7(2)9-6-11(16)15(14-9)10-5-8(12)3-4-13-10/h3-5,7H,6H2,1-2H3,(H2,12,13)

InChI Key

YOIATAWRVADFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=NC=CC(=C2)N

Origin of Product

United States

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